Palmitoyl Tripeptide-1

説明

特性

IUPAC Name |

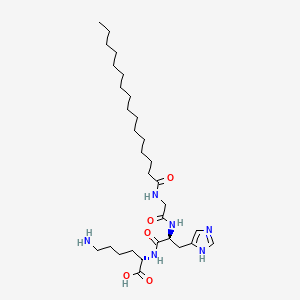

(2S)-6-amino-2-[[(2S)-2-[[2-(hexadecanoylamino)acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H54N6O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-27(37)33-22-28(38)35-26(20-24-21-32-23-34-24)29(39)36-25(30(40)41)17-15-16-19-31/h21,23,25-26H,2-20,22,31H2,1H3,(H,32,34)(H,33,37)(H,35,38)(H,36,39)(H,40,41)/t25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYUQATUKPXLFLZ-UIOOFZCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H54N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90163794 | |

| Record name | Palmitoyl oligopeptide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90163794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147732-56-7 | |

| Record name | Palmitoyl oligopeptide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147732567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palmitoyl oligopeptide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11297 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Palmitoyl oligopeptide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90163794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PALMITOYL TRIPEPTIDE-1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RV743D216M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Solid-Phase Peptide Synthesis of Palmitoyl Tripeptide-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solid-phase peptide synthesis (SPPS) of Palmitoyl (B13399708) Tripeptide-1, a synthetic lipopeptide with significant applications in cosmetics and dermatology. The document details the chemical principles, experimental protocols, and signaling pathways associated with this molecule.

Introduction to Palmitoyl Tripeptide-1 (Pal-GHK)

This compound, also known as Pal-GHK, is a synthetic lipopeptide comprised of the tripeptide Glycyl-Histidyl-Lysine (GHK) N-terminally acylated with palmitic acid.[1][2] The GHK sequence is a fragment of the alpha-1 chain of type I collagen, a key structural protein in the skin.[1] The addition of the palmitoyl group, a 16-carbon fatty acid, enhances the lipophilicity of the peptide, which is believed to improve its penetration through the stratum corneum.[3]

Functionally, Pal-GHK is classified as a "signal peptide" or a "matrikine."[1] It is thought to mimic the natural breakdown products of the extracellular matrix (ECM), thereby signaling to fibroblasts to synthesize new collagen and other ECM components, such as glycosaminoglycans.[1] This mechanism of action underlies its use in anti-aging and skin repair formulations, where it is purported to improve skin firmness, reduce the appearance of wrinkles, and promote a more youthful complexion.[4]

Principles of Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the most common method for the chemical synthesis of peptides, including this compound.[4][5] Developed by Bruce Merrifield, this technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, typically a polymeric resin.[6] The key advantages of SPPS are the ability to use excess reagents to drive reactions to completion and the simplified purification of the product by washing away excess reagents and byproducts from the solid-supported peptide.[6]

The most widely used SPPS strategy is the Fmoc/tBu approach, which utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the α-amino group of the amino acids and acid-labile protecting groups, such as tert-butyl (tBu), for the side chains of trifunctional amino acids.[6]

Experimental Protocols

This section details a representative protocol for the synthesis of this compound using manual Fmoc-based solid-phase peptide synthesis.

Materials and Reagents

-

Resin: Rink Amide MBHA resin is a suitable choice for the synthesis of peptide amides.[7]

-

Amino Acids: Fmoc-Lys(Boc)-OH, Fmoc-His(Trt)-OH, and Fmoc-Gly-OH are the protected amino acids required for the GHK sequence. The Boc protecting group on the lysine (B10760008) side chain and the Trityl (Trt) group on the histidine side chain are acid-labile and will be removed during the final cleavage step.

-

Palmitic Acid: For the N-terminal acylation.

-

Solvents: High-purity N,N-Dimethylformamide (DMF), Dichloromethane (DCM), and Diethyl ether are required.

-

Deprotection Reagent: A 20% solution of piperidine (B6355638) in DMF is used for Fmoc group removal.[8]

-

Coupling Reagents: A combination of a coupling agent and an additive is used to facilitate amide bond formation. Common choices include:

-

Activator Base: Diisopropylethylamine (DIPEA).

-

Cleavage Cocktail: A mixture of Trifluoroacetic acid (TFA), a scavenger such as Triisopropylsilane (TIS), and water is used to cleave the peptide from the resin and remove the side-chain protecting groups. A common ratio is 95:2.5:2.5 (v/v/v).[10][11]

Synthesis Workflow

The synthesis of this compound (Pal-Gly-His-Lys-NH₂) proceeds from the C-terminus (Lysine) to the N-terminus (Glycine), followed by palmitoylation.

Step 1: Resin Preparation and First Amino Acid Coupling (Fmoc-Lys(Boc)-OH)

-

Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.

-

Drain the DMF and perform Fmoc deprotection by adding 20% piperidine in DMF. Agitate for 5 minutes, drain, and repeat with a fresh portion of the deprotection solution for 15-20 minutes.

-

Wash the resin thoroughly with DMF and DCM to remove residual piperidine.

-

In a separate vial, pre-activate Fmoc-Lys(Boc)-OH by dissolving it with HBTU/HOBt and DIPEA in DMF.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor the coupling reaction using a qualitative ninhydrin (B49086) test. A negative result (no color change) indicates complete coupling.

-

Wash the resin with DMF and DCM to remove excess reagents.

Step 2: Chain Elongation (Fmoc-His(Trt)-OH and Fmoc-Gly-OH)

-

Repeat the Fmoc deprotection and washing steps as described above to expose the free amino group of the resin-bound lysine.

-

Couple the next amino acid, Fmoc-His(Trt)-OH, using the same pre-activation and coupling procedure.

-

After successful coupling and washing, deprotect the Fmoc group from the histidine residue.

-

Couple the final amino acid, Fmoc-Gly-OH, following the same procedure.

Step 3: N-Terminal Palmitoylation

-

After the coupling of Fmoc-Gly-OH, perform a final Fmoc deprotection to expose the N-terminal amino group of the tripeptide.

-

Wash the resin thoroughly.

-

In a separate vial, dissolve palmitic acid and a coupling agent (e.g., HBTU/HOBt or DIC/HOBt) with DIPEA in DMF.

-

Add the palmitic acid solution to the resin and agitate for 2-4 hours, or until the coupling is complete as indicated by a ninhydrin test.

-

Wash the resin extensively with DMF and DCM, and then dry the resin under vacuum.

Cleavage and Deprotection

-

Place the dry, peptide-loaded resin in a cleavage vessel.

-

Add the cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5 v/v/v) to the resin. A general guideline is to use 10 mL of cocktail per gram of resin.[5]

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

-

Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

-

Collect the precipitated peptide by centrifugation, wash it with cold diethyl ether, and dry it under vacuum.

Purification and Analysis

-

Dissolve the crude this compound in a suitable solvent system, typically a mixture of water and acetonitrile.

-

Purify the peptide using preparative reversed-phase high-performance liquid chromatography (RP-HPLC). A C18 column is commonly used for this purpose.

-

The mobile phase typically consists of Solvent A (water with 0.1% TFA) and Solvent B (acetonitrile with 0.1% TFA). A linear gradient of increasing Solvent B concentration is used to elute the peptide.

-

Monitor the elution profile at a wavelength of 214-220 nm.

-

Collect the fractions containing the pure peptide, as determined by analytical HPLC.

-

Confirm the identity of the purified peptide by mass spectrometry.

-

Lyophilize the pure fractions to obtain the final product as a white powder.

Data Presentation

The following tables summarize the key quantitative parameters for the solid-phase synthesis of this compound. The values are representative and may require optimization for specific laboratory conditions.

Table 1: Reagents for SPPS of this compound (0.1 mmol scale)

| Step | Reagent | Equivalents (relative to resin loading) | Molar Amount (mmol) |

| Coupling | Fmoc-Amino Acid | 3 | 0.3 |

| HBTU | 2.9 | 0.29 | |

| HOBt | 3 | 0.3 | |

| DIPEA | 6 | 0.6 | |

| Palmitoylation | Palmitic Acid | 3 | 0.3 |

| HBTU | 2.9 | 0.29 | |

| HOBt | 3 | 0.3 | |

| DIPEA | 6 | 0.6 | |

| Deprotection | Piperidine | 20% in DMF (v/v) | - |

| Cleavage | TFA | 95% (v/v) | - |

| TIS | 2.5% (v/v) | - | |

| Water | 2.5% (v/v) | - |

Table 2: Typical Process Parameters and Expected Outcomes

| Parameter | Value/Range |

| Resin Loading | 0.4 - 0.8 mmol/g |

| Coupling Time | 1 - 2 hours per amino acid |

| Palmitoylation Time | 2 - 4 hours |

| Cleavage Time | 2 - 3 hours |

| Crude Purity | 60 - 80% |

| Final Purity (post-HPLC) | >95% |

| Overall Yield | 30 - 50% (highly dependent on scale and optimization) |

Mandatory Visualizations

Experimental Workflow for SPPS of this compound

References

- 1. researchgate.net [researchgate.net]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. researchgate.net [researchgate.net]

- 4. C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. glycopep.com [glycopep.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. bachem.com [bachem.com]

- 10. digital.csic.es [digital.csic.es]

- 11. tools.thermofisher.com [tools.thermofisher.com]

Palmitoyl Tripeptide-1 and the Activation of the TGF-β Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitoyl (B13399708) Tripeptide-1, a synthetic lipopeptide, has garnered significant attention in the fields of dermatology and cosmetic science for its purported anti-aging properties. This technical guide delves into the molecular mechanisms underpinning the bioactivity of Palmitoyl Tripeptide-1, with a specific focus on its role in activating the Transforming Growth Factor-beta (TGF-β) signaling pathway. By mimicking naturally occurring collagen fragments, this peptide is believed to initiate a cascade of cellular events that culminate in the increased synthesis of extracellular matrix proteins, most notably collagen. This document provides a comprehensive overview of the available scientific evidence, detailed experimental methodologies, and a quantitative analysis of the effects of this compound, offering a valuable resource for researchers and professionals in the development of novel skincare and therapeutic agents.

Introduction to this compound

This compound, also known as Pal-GHK, consists of the tripeptide Glycyl-Histidyl-Lysine (GHK) sequence covalently attached to a palmitic acid molecule. The GHK tripeptide is a fragment of the alpha-1 chain of type I collagen, a key structural protein in the skin's extracellular matrix (ECM)[1]. The addition of the palmitoyl group, a 16-carbon fatty acid, enhances the lipophilicity of the peptide, thereby improving its penetration through the stratum corneum and bioavailability within the dermis[1].

The primary proposed mechanism of action for this compound is that it functions as a "matrikine"[2]. Matrikines are small peptides derived from the proteolysis of ECM proteins that can regulate cell activities by interacting with specific receptors and modulating gene expression. By mimicking a natural collagen fragment, this compound is thought to "trick" the skin into perceiving that collagen has been broken down, thus stimulating a repair response that involves the synthesis of new collagen and other ECM components[2][3].

The TGF-β Signaling Pathway: A Canonical Overview

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a crucial regulator of numerous cellular processes, including cell growth, differentiation, apoptosis, and the synthesis of ECM proteins[4][5][6]. The canonical pathway is initiated by the binding of a TGF-β ligand to a type II serine/threonine kinase receptor (TGF-βRII) on the cell surface[4][6]. This binding event recruits and phosphorylates a type I receptor (TGF-βRI), forming an activated heterotetrameric receptor complex[6].

The activated TGF-βRI then phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3[4][5]. These phosphorylated R-SMADs form a complex with the common mediator SMAD (co-SMAD), SMAD4. This SMAD complex translocates to the nucleus, where it acts as a transcription factor, binding to specific DNA sequences (SMAD-binding elements or SBEs) in the promoter regions of target genes to regulate their expression[4]. Key target genes of the TGF-β pathway include those encoding for collagen, fibronectin, and other ECM components.

This compound's Activation of the TGF-β Signaling Pathway

Several studies suggest that this compound exerts its collagen-boosting effects through the activation of the TGF-β signaling pathway[2][7]. While the precise molecular interactions are still under investigation, the prevailing hypothesis is that this compound, by mimicking a collagen fragment, can interact with cell surface receptors, leading to the activation of TGF-β signaling. Some evidence suggests a direct interaction with TGF-β receptors, though this is not definitively proven[8].

An alternative, and potentially complementary, mechanism involves the upregulation of decorin, a proteoglycan that can sequester TGF-β1, thereby modulating its activity[9]. This suggests a more complex regulatory role for this compound in the TGF-β pathway. A study on a palmitoyl oligopeptide complex confirmed its anti-wrinkle effect through the TGF-β1 pathway[10].

The proposed mechanism of action is visually represented in the following signaling pathway diagram.

Quantitative Data on the Effects of this compound

The efficacy of this compound in stimulating collagen synthesis and eliciting anti-aging effects has been evaluated in several in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Studies on this compound

| Parameter Measured | Cell Type | Concentration of this compound | Result | Reference |

| Collagen I Synthesis | Human Dermal Fibroblasts | Not specified | Stimulation of collagen production | [7] |

| Extracellular Matrix Gene Expression | Human Dermal Fibroblasts | Not specified | Upregulation of collagen genes (COL1A1, COL1A2) | [9] |

| Cell Proliferation & Collagen Biosynthesis | Human Keratinocytes and Fibroblasts | 5.0% (in a complex) | Positive effect on cell proliferation and collagen biosynthesis | [10] |

Table 2: In Vivo (Clinical) Studies on this compound

| Study Design | Number of Volunteers | Concentration and Formulation | Duration | Key Findings | Reference |

| Blind, randomized clinical study | 28 | Cream containing this compound | Not specified | Reduction in wrinkle depth, volume, and density; reduced skin roughness | [7] |

| Clinical Trial | Not specified | 3 ppm (parts per million) | 4 weeks | Up to 36% reduction in wrinkle depth | [2] |

| In vivo clinical trial | 23 | 4 ppm in a vehicle | 4 weeks | ~4% increase in skin thickness | [] |

Experimental Protocols

This section provides an overview of the methodologies typically employed in the investigation of this compound's effects on skin cells.

Cell Culture and Treatment

-

Cell Lines: Primary human dermal fibroblasts (HDFs) or human keratinocytes are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations. A vehicle control (solvent only) is run in parallel.

Assessment of Collagen Synthesis (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the amount of collagen secreted by the cells into the culture medium.

-

Protocol Outline:

-

Coat a 96-well plate with a capture antibody specific for human type I collagen.

-

Block non-specific binding sites.

-

Add cell culture supernatants (containing secreted collagen) to the wells.

-

Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add a substrate that is converted by the enzyme into a detectable signal (e.g., colorimetric).

-

Measure the signal intensity using a plate reader and calculate collagen concentration based on a standard curve.

-

Gene Expression Analysis (RT-qPCR)

-

Principle: Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is used to measure the mRNA levels of genes involved in the TGF-β pathway and collagen synthesis.

-

Protocol Outline:

-

RNA Extraction: Isolate total RNA from treated and control cells.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA.

-

qPCR: Amplify specific target genes (e.g., COL1A1, TGFB1, SMAD3) and a housekeeping gene (for normalization) using specific primers and a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: Determine the relative expression of target genes using the comparative Ct (ΔΔCt) method.

-

Conclusion

The available evidence strongly suggests that this compound is a bioactive peptide that can stimulate the production of extracellular matrix proteins, particularly collagen. This effect appears to be mediated, at least in part, through the activation of the TGF-β signaling pathway. By mimicking a natural collagen fragment, this compound initiates a signaling cascade that leads to the upregulation of collagen gene expression. The quantitative data from both in vitro and in vivo studies support its potential as an effective ingredient in anti-aging skincare formulations. Further research is warranted to fully elucidate the precise molecular interactions between this compound and the components of the TGF-β pathway and to conduct larger-scale, peer-reviewed clinical trials to further substantiate its efficacy and safety. This technical guide provides a solid foundation for researchers and drug development professionals to understand and further investigate the promising potential of this compound.

References

- 1. biorxiv.org [biorxiv.org]

- 2. chempep.com [chempep.com]

- 3. Role of peptide–cell surface interactions in cosmetic peptide application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Anti-wrinkle Effect of a Palmitoyl Oligopeptide Complex on Human Keratinocytes and Fibroblasts Through TGF-β1 Pathway | Semantic Scholar [semanticscholar.org]

- 7. Function of this compound - Creative Peptides [creative-peptides.com]

- 8. researchgate.net [researchgate.net]

- 9. corepeptides.com [corepeptides.com]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Structural Analysis and Molecular Conformation of Palmitoyl Tripeptide-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitoyl (B13399708) Tripeptide-1 (Pal-GHK), a synthetic lipopeptide, has garnered significant attention in cosmetic and therapeutic research for its role in stimulating extracellular matrix (ECM) synthesis and promoting skin repair. This technical guide provides a comprehensive overview of the structural analysis, molecular conformation, and biological activity of Palmitoyl Tripeptide-1. We delve into its chemical properties, synthesis methodologies, and the signaling pathways it modulates, with a particular focus on the Transforming Growth Factor-β (TGF-β) cascade. This document synthesizes available data to offer a detailed resource for researchers and professionals in drug development and related fields. While experimental data on its precise three-dimensional conformation is limited due to its inherent flexibility, this guide presents a thorough analysis based on current scientific literature.

Introduction

This compound is a molecule combining the well-known tripeptide Glycyl-Histidyl-Lysine (GHK) with a palmitoyl moiety. The GHK peptide is a naturally occurring plasma peptide with wound healing and anti-inflammatory properties. The addition of the 16-carbon palmitic acid chain increases the lipophilicity of the peptide, enhancing its penetration through the stratum corneum of the skin.[1][2] Functioning as a matrikine, a peptide derived from the breakdown of extracellular matrix proteins, this compound signals to fibroblasts to stimulate the synthesis of collagen and other ECM components, thereby mimicking a natural regenerative process.[3][4]

Chemical and Physical Properties

This compound is a white to off-white powder, soluble in oils and organic solvents. Its chemical structure consists of the tripeptide GHK N-terminally acylated with palmitic acid.

| Property | Value | Source |

| Synonyms | Pal-GHK, Palmitoyl Oligopeptide | [5] |

| Sequence | Palmitoyl-Gly-His-Lys | [5] |

| Molecular Formula | C30H54N6O5 | [1] |

| Molecular Weight | 578.79 g/mol | [1] |

| CAS Number | 147732-56-7 | [1] |

Structural Analysis and Molecular Conformation

Computational approaches such as molecular dynamics simulations could provide insights into the conformational landscape of this compound in different environments (e.g., in solution, at a lipid interface). Such studies on similar lipopeptides suggest that the palmitoyl chain anchors the molecule to lipid membranes, while the peptide moiety remains exposed to the aqueous environment to interact with cellular receptors.[4][6]

Experimental Protocols

Synthesis of this compound

This compound can be synthesized through both solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS).

4.1.1. Solid-Phase Peptide Synthesis (SPPS)

This is a common method for peptide synthesis. A general workflow is as follows:

Protocol Details:

-

Resin: A suitable resin, such as Rink Amide resin, is used as the solid support.

-

Amino Acid Coupling: Fmoc-protected amino acids (Fmoc-Lys(Boc)-OH, Fmoc-His(Trt)-OH, Fmoc-Gly-OH) are sequentially coupled to the resin. Coupling reagents like HBTU/HOBt are used in a solvent such as DMF.

-

Fmoc Deprotection: The Fmoc protecting group is removed at each step using a solution of piperidine (B6355638) in DMF to expose the N-terminal amine for the next coupling reaction.

-

Palmitoylation: After the final deprotection of the glycine (B1666218) residue, palmitic acid is coupled to the N-terminus.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups (Boc and Trt) are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[7][8][9]

4.1.2. Liquid-Phase Peptide Synthesis (LPPS)

LPPS involves the synthesis of the peptide in solution. One reported method involves the following key steps:

-

Synthesis of Pal-Gly-OH.

-

Synthesis of Pal-Gly-His-OH.

-

Coupling with a protected lysine (B10760008) derivative (e.g., H-Lys(Cbz)-OH).

-

Final deprotection to yield Pal-Gly-His-Lys-OH.

This method can be advantageous for large-scale production as it avoids the use of expensive resins.

Characterization and Analysis

4.2.1. High-Performance Liquid Chromatography (HPLC)

RP-HPLC is used for both the purification and purity assessment of this compound. A C18 column is typically employed with a gradient of acetonitrile (B52724) in water, both containing an ion-pairing agent like TFA.[8][10]

4.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized peptide. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used. Tandem mass spectrometry (MS/MS) can be employed to confirm the peptide sequence.[11][12][13]

4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to confirm the chemical structure of this compound. 1H and 13C NMR would show characteristic peaks for the amino acid residues and the palmitoyl chain. 2D NMR techniques like COSY and HMQC can be used for detailed structural assignments.[14][15][16] Due to the molecule's flexibility, obtaining a single set of NOE constraints for 3D structure determination is challenging.

Signaling Pathway

This compound is believed to exert its biological effects primarily through the activation of the Transforming Growth Factor-β (TGF-β) signaling pathway.[17] As a fragment of collagen, it mimics the natural signaling that occurs during wound healing, prompting fibroblasts to produce more ECM components.

Pathway Description:

-

Receptor Binding: this compound is thought to interact with the TGF-β receptor complex on the surface of fibroblasts.[17]

-

Receptor Activation: This interaction leads to the recruitment and phosphorylation of the Type I TGF-β receptor (TβRI) by the constitutively active Type II receptor (TβRII).[18][19]

-

SMAD Phosphorylation: The activated TβRI then phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.[20][21]

-

SMAD Complex Formation: Phosphorylated SMAD2/3 forms a complex with the common mediator SMAD (co-SMAD), SMAD4.[18][20]

-

Nuclear Translocation and Gene Transcription: This SMAD complex translocates to the nucleus, where it acts as a transcription factor, binding to specific DNA sequences and promoting the transcription of target genes, including those for collagen type I and other ECM proteins.[18][19]

Conclusion

This compound is a well-characterized synthetic lipopeptide with significant potential in skin regeneration and anti-aging applications. While its precise three-dimensional structure remains elusive due to its inherent flexibility, its chemical properties, synthesis, and mechanism of action are well-documented. The conjugation of palmitic acid to the GHK peptide enhances its skin penetration, allowing it to effectively stimulate collagen and ECM production through the TGF-β signaling pathway. This technical guide provides a foundational understanding for researchers and professionals working with this promising bioactive peptide. Further computational and biophysical studies are warranted to shed more light on its conformational dynamics and receptor interactions.

References

- 1. This compound - MOL Changes [molchanges.com]

- 2. researchgate.net [researchgate.net]

- 3. Матрикины Pal-GHK, Pal-GQPR и Pal-KTTKS — «Russian Peptide» [russianpeptide.com]

- 4. researchgate.net [researchgate.net]

- 5. peptide.shop [peptide.shop]

- 6. Molecular dynamics simulations reveal specific interactions of post-translational palmitoyl modifications with rhodopsin in membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. protocols.io [protocols.io]

- 8. HPLC Purification of Peptides [protocols.io]

- 9. researchgate.net [researchgate.net]

- 10. hplc.eu [hplc.eu]

- 11. researchgate.net [researchgate.net]

- 12. Development of a LC-MS/MS method to monitor palmitoyl peptides content in anti-wrinkle cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Direct detection of S-palmitoylation by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. An Nuclear Magnetic Resonance Fingerprint Matching Approach for the Identification and Structural Re-Evaluation of Pseudomonas Lipopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. NMR spectroscopic and MS/MS spectrometric characterization of a new lipopeptide antibiotic bacillopeptin B1 produced by a marine sediment-derived Bacillus amyloliquefaciens SH-B74 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Identification of amino acid substitutions in the lipopeptide surfactin using 2D NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. openmedscience.com [openmedscience.com]

- 18. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]

- 19. m.youtube.com [m.youtube.com]

- 20. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 21. AMPK Inhibits the Stimulatory Effects of TGF-β on Smad2/3 Activity, Cell Migration, and Epithelial-to-Mesenchymal Transition - PubMed [pubmed.ncbi.nlm.nih.gov]

Palmitoyl Tripeptide-1: A Technical Guide to Cell Surface Receptor Interaction and Signaling

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitoyl Tripeptide-1, also known as Pal-GHK, is a synthetic lipopeptide that has garnered significant interest in cellular biology and regenerative science.[1] It is composed of the tripeptide Glycyl-Histidyl-Lysine (GHK), a sequence naturally derived from the alpha-1 chain of type I collagen, which is covalently bonded to a 16-carbon fatty acid, palmitic acid.[2][3][4][5][6][7] This lipid conjugation enhances the peptide's lipophilicity and stability, facilitating its penetration through the stratum corneum to interact with cells in the dermis.[1][2][3][8][9][10]

This compound functions as a matrikine—a bioactive peptide fragment derived from the degradation of extracellular matrix (ECM) proteins.[1][11] These fragments act as cellular messengers, signaling for tissue repair and matrix remodeling.[2][4][10] By mimicking a natural collagen fragment, this compound is hypothesized to "trick" cells, particularly fibroblasts, into initiating a regenerative response, most notably the synthesis of new ECM components.[2][7]

Interaction with Cell Surface Receptors

The precise, high-affinity cell surface receptor for this compound is an ongoing area of investigation.[1] However, substantial evidence points to its role as a signaling molecule that modulates cellular behavior by interacting with receptors on the fibroblast surface.[2][3][9][12] The primary mechanism of action is believed to be the activation of the Transforming Growth Factor-β (TGF-β) signaling pathway.[1][2] Some studies suggest a direct interaction with the TGF-β receptor complex, initiating a downstream cascade.[13] Other potential, less defined interactions may involve integrins or other ECM-binding receptors.[1]

Additionally, the GHK peptide sequence is a known chelator of copper ions (Cu²+).[3][8] This interaction is significant as it may facilitate the delivery of copper to copper-dependent enzymes at the cell surface, such as lysyl oxidase, which is critical for the cross-linking of collagen and elastin, and superoxide (B77818) dismutase (SOD), a key antioxidant enzyme.[3]

Downstream Signaling Pathways

Extracellular Matrix Synthesis via TGF-β Pathway

The most well-documented effect of this compound is the stimulation of ECM protein synthesis, which is primarily mediated by the TGF-β pathway.[2] Upon receptor engagement, a signaling cascade is initiated that leads to the activation of Smad transcription factors. These proteins translocate to the nucleus and upregulate the expression of genes responsible for producing key matrix proteins.

This signaling cascade results in the increased synthesis and deposition of:

-

Collagen (Type I and III): The primary structural proteins of the dermis.[1][2][11]

-

Fibronectin: A glycoprotein (B1211001) that plays a crucial role in cell adhesion and matrix organization.[2][12]

-

Glycosaminoglycans (GAGs): Such as hyaluronic acid, which are vital for skin hydration and turgor.[2][6][9][11]

Anti-Inflammatory Signaling

Beyond its matrix-remodeling capabilities, Pal-GHK has demonstrated anti-inflammatory properties. Studies in animal models suggest it can suppress the activation of pro-inflammatory signaling pathways, including NF-κB and p38 MAPK.[4][5] This leads to a reduction in the expression and secretion of inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[4][5]

Quantitative Data Summary

The following tables summarize key quantitative findings from in vitro and in vivo studies investigating the effects of this compound.

| In Vitro Efficacy Data | |||

| Experimental System | Peptide Concentration | Observed Effect | Reference |

| Human Fibroblasts | 0.5 µM/L | Strong stimulation of collagen synthesis. | [14] |

| Human Skin Samples (UVA Irradiated) | 5 ppm | Near total preservation and/or renewal of dermal collagen. | [14] |

| Clinical Efficacy Data (as part of Matrixyl™ 3000) | |||

| Parameter | Treatment Protocol | Result | Reference |

| Deep Wrinkle Surface Area | 3% Matrixyl 3000, twice daily for 2 months | 39.4% reduction | [7] |

| Main Wrinkle Density | 3% Matrixyl 3000, twice daily for 2 months | 32.9% reduction | [7] |

| Main Wrinkle Average Depth | 3% Matrixyl 3000, twice daily for 2 months | 19.9% reduction | [7] |

Key Experimental Protocols

Protocol: Fibroblast Stimulation and Collagen I Quantification by ELISA

This protocol outlines a standard method for treating human dermal fibroblasts with this compound and subsequently quantifying the production of Type I Collagen using a sandwich ELISA.

I. Cell Culture and Treatment

-

Cell Seeding: Plate primary human dermal fibroblasts in 96-well or 12-well culture plates at a density of 5x10³ to 2x10⁴ cells/cm². Culture in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Serum Starvation: Once cells reach 70-80% confluency, replace the growth medium with serum-free DMEM for 24 hours to synchronize the cell cycle.

-

Peptide Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock in serum-free DMEM to final treatment concentrations (e.g., 0.1 µM to 10 µM). Replace the medium in the wells with the treatment medium. Include a vehicle-only control.

-

Incubation: Incubate the cells for 48-72 hours to allow for protein synthesis and secretion.

-

Supernatant Collection: After incubation, collect the cell culture supernatant from each well. Centrifuge at 1000 x g for 10 minutes at 4°C to pellet any cellular debris.[15][16] The clarified supernatant is now ready for ELISA analysis or can be stored at -80°C.

II. Sandwich ELISA for Type I Collagen This protocol is a generalized procedure. Specific antibody concentrations and incubation times should be optimized.

-

Plate Coating: Coat a 96-well high-binding ELISA plate with 100 µL/well of anti-human Collagen I capture antibody diluted in a coating buffer (e.g., Borate Buffered Saline, pH 8.5). Incubate overnight at 4°C.[17]

-

Blocking: Wash the plate 3 times with Wash Buffer (PBS + 0.05% Tween-20). Add 200 µL/well of Blocking Buffer (e.g., 1% BSA in PBS) and incubate for 1-2 hours at room temperature.[17]

-

Sample Incubation: Wash the plate 3 times. Add 100 µL of standards (recombinant human Collagen I) and collected cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature or overnight at 4°C.[15]

-

Detection Antibody: Wash the plate 3 times. Add 100 µL/well of biotinylated anti-human Collagen I detection antibody. Incubate for 1-2 hours at room temperature.[15]

-

Enzyme Conjugate: Wash the plate 3 times. Add 100 µL/well of Streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature, protected from light.[15][17]

-

Substrate Development: Wash the plate 5 times. Add 100 µL/well of TMB substrate and incubate until sufficient color develops (typically 15-20 minutes).[17][18]

-

Reaction Stop & Read: Add 50 µL/well of Stop Solution (e.g., 2N H₂SO₄). Read the optical density at 450 nm using a microplate reader.[15][18]

-

Analysis: Generate a standard curve from the standards and calculate the concentration of Collagen I in the samples.

Conclusion and Future Directions

This compound is a well-characterized matrikine that stimulates extracellular matrix production, primarily by activating the TGF-β signaling pathway in dermal fibroblasts.[1][2][11] Its demonstrated ability to increase collagen and GAG synthesis, coupled with its anti-inflammatory properties, establishes it as a molecule of significant interest for dermatological and regenerative research.[4][5][9]

While the downstream effects are well-documented, the specific cell surface receptor and the precise binding kinetics of this compound remain to be fully elucidated.[1] Future research should focus on receptor identification studies, such as affinity chromatography or surface plasmon resonance, to definitively identify its binding partners on the cell membrane. A deeper understanding of its receptor interactions will enable more targeted applications and the development of next-generation biomimetic peptides for tissue engineering and therapeutic development.

References

- 1. openmedscience.com [openmedscience.com]

- 2. chempep.com [chempep.com]

- 3. corepeptides.com [corepeptides.com]

- 4. corepeptides.com [corepeptides.com]

- 5. uniindia.com [uniindia.com]

- 6. experchem.com [experchem.com]

- 7. This compound (Explained + Products) [incidecoder.com]

- 8. Potential Properties of Pal-GHK Peptide - Adomonline.com [adomonline.com]

- 9. This compound | Pal-GHK | Biopeptide CL™ | Palmitoyl Oligopeptide | Cosmetic Ingredients Guide [ci.guide]

- 10. This compound - MOL Changes [molchanges.com]

- 11. Pal-Tripeptide-1: Anti-Oxidative Potential and Mechanism of Action_Chemicalbook [chemicalbook.com]

- 12. villagevoice.com [villagevoice.com]

- 13. ulprospector.com [ulprospector.com]

- 14. cir-safety.org [cir-safety.org]

- 15. file.elabscience.com [file.elabscience.com]

- 16. kamiyabiomedical.com [kamiyabiomedical.com]

- 17. Sandwich ELISA Protocol for Collagen | Rockland [rockland.com]

- 18. chondrex.com [chondrex.com]

A Technical Guide to Gene Expression Profiling in Response to Palmitoyl Tripeptide-1 Treatment

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitoyl (B13399708) Tripeptide-1 (Pal-GHK), a synthetic lipopeptide derived from a fragment of type I collagen, has emerged as a significant bioactive ingredient in dermatological and cosmetic research.[1] As a matrikine, it functions as a cellular messenger, signaling fibroblasts to modulate the synthesis and remodeling of the extracellular matrix (ECM).[2][3] This technical guide provides an in-depth overview of the gene expression changes induced by Palmitoyl Tripeptide-1 treatment. It details the molecular pathways activated, presents a representative experimental protocol for gene expression analysis using RNA sequencing, summarizes the known quantitative effects on gene and protein expression, and visualizes key biological processes. This document is intended to serve as a comprehensive resource for professionals engaged in skin biology research and the development of novel therapeutic and cosmetic agents.

Introduction to this compound

This compound is a three-amino-acid peptide (glycine-histidine-lysine, or GHK) covalently linked to palmitic acid.[4] The GHK sequence is a naturally occurring fragment of the alpha-1 chain of type I collagen.[1][4] When the ECM is damaged, such fragments are released and act as signals to initiate wound healing and tissue repair.[1] The addition of a palmitoyl group enhances the peptide's lipophilicity, which improves its stability and penetration through the stratum corneum to reach the dermal fibroblasts where it exerts its effects.[4][5]

Functionally, this compound is categorized as a signal peptide. It mimics the skin's natural repair mechanisms, "tricking" cells into producing more collagen and other ECM components, thereby helping to repair visible skin damage and strengthen its underlying supportive structures.[6][7]

Molecular Mechanism and Signaling Pathways

This compound modulates cellular behavior primarily by interacting with cell surface receptors to trigger intracellular signaling cascades that ultimately alter gene expression. The Transforming Growth Factor-β (TGF-β) pathway is a key mediator of its effects.[1][8][9] Upon binding to its receptor, the peptide initiates a cascade that promotes the synthesis of crucial ECM proteins.[10] Additionally, it has been shown to suppress inflammatory pathways, such as those mediated by NF-κB and p38 MAPK, and modulate the activity of matrix metalloproteinases (MMPs).[2][11]

Experimental Protocols for Gene Expression Profiling

To investigate the effects of this compound on gene expression, a robust and reproducible experimental workflow is essential. The following section outlines a representative protocol using RNA Sequencing (RNA-Seq), a high-throughput method for comprehensive transcriptome analysis.[12]

Cell Culture and Treatment

-

Cell Line: Primary Human Dermal Fibroblasts (HDFs) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Seeding: Cells are seeded in 6-well plates and allowed to adhere and grow to approximately 80% confluency.

-

Treatment: this compound is dissolved in a suitable vehicle (e.g., DMSO) to create a stock solution. The stock is then diluted in serum-free media to final treatment concentrations (e.g., 1 µM, 5 µM, 10 µM). A vehicle-only control group is included.

-

Incubation: Cells are treated for a specified time course (e.g., 24, 48, or 72 hours) to capture both early and late gene expression responses.

RNA Extraction and Quality Control

-

Lysis and Extraction: Total RNA is extracted from the cells using a reagent like TRIzol or a column-based kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. An on-column DNase digestion step is performed to eliminate genomic DNA contamination.[13]

-

Quality Control (QC):

-

Purity: RNA purity is assessed using a spectrophotometer (e.g., NanoDrop). A260/A280 ratios should be ~2.0 and A260/A230 ratios should be between 2.0-2.2.[14]

-

Integrity: RNA integrity is evaluated using an Agilent Bioanalyzer or similar instrument. Samples should have an RNA Integrity Number (RIN) of ≥ 8.0 to ensure high-quality data.[13]

-

RNA-Seq Library Preparation and Sequencing

-

mRNA Enrichment: As total RNA is predominantly ribosomal RNA (rRNA), messenger RNA (mRNA) is enriched using oligo(dT) magnetic beads that bind to the poly(A) tails of mRNA molecules.[15]

-

Library Preparation: The enriched mRNA is fragmented, and first-strand cDNA is synthesized using reverse transcriptase and random primers. This is followed by second-strand cDNA synthesis.[15] The resulting double-stranded cDNA fragments are end-repaired, A-tailed, and ligated with sequencing adapters.

-

Amplification: The adapter-ligated library is amplified via PCR to generate a sufficient quantity for sequencing.

-

Sequencing: The final library is sequenced on an Illumina platform (e.g., NovaSeq 6000) to generate single-end or paired-end reads (e.g., 50-150 bp).[13]

Bioinformatic Analysis

-

Data QC: Raw sequencing reads (FASTQ files) are assessed for quality using tools like FastQC.

-

Read Alignment: Adapters are trimmed, and reads are aligned to a reference human genome (e.g., GRCh38/hg38) using a splice-aware aligner like STAR.

-

Gene Quantification: The number of reads mapping to each gene is counted (e.g., using featureCounts) to generate a raw count matrix.

-

Differential Expression Analysis: Tools such as DESeq2 or edgeR are used to normalize the raw counts and perform statistical analysis to identify genes that are significantly differentially expressed between this compound-treated samples and controls. A common threshold for significance is an adjusted p-value < 0.05 and a log₂ fold change > |1|.

Quantitative Analysis of Gene and Protein Expression

Table 1: Summary of Genes Modulated by this compound

| Gene Family | Specific Genes / Products | Effect on Expression | Primary Function |

| Extracellular Matrix | Collagen Type I (COL1A1), Type III (COL3A1), Type IV | Upregulated | Provides tensile strength and structure to the dermis.[5][8] |

| Elastin (B1584352) (ELN) | Upregulated | Provides elasticity and resilience to the skin.[16] | |

| Fibronectin (FN1) | Upregulated | Facilitates cell adhesion and migration during wound healing.[4][17] | |

| Glycosaminoglycans (GAGs), Hyaluronic Acid | Upregulated | Hydrates the skin and maintains volume.[2][5][16] | |

| Matrix Remodeling | Matrix Metalloproteinases (MMPs), e.g., MMP-1, MMP-3 | Modulated / Inhibited | Degrade ECM components; inhibition prevents collagen breakdown.[8][16] |

| Tissue Inhibitors of Metalloproteinases (TIMPs) | Modulated | Inhibit MMP activity, shifting the balance toward ECM preservation.[11] | |

| Inflammatory Cytokines | Interleukin-6 (IL-6) | Downregulated | Pro-inflammatory cytokine; downregulation has an anti-inflammatory effect.[4][11] |

| Growth Factors | Basic Fibroblast Growth Factor (bFGF) | Upregulated | Stimulates fibroblast migration and proliferation.[11] |

Table 2: Summary of Reported Quantitative Effects

| Parameter | Reported Change | Experimental Context | Reference |

| Collagen Synthesis | ~70% Increase | In vitro studies | [11] |

| Basic Fibroblast Growth Factor (bFGF) Secretion | ~230% Increase | In vitro studies | [11] |

| Skin Thickness | ~4% Increase | In vivo study, 28 days | [11] |

| Surface Occupied by Deep Wrinkles | 39.4% Reduction | In vivo test, 3% Matrixyl 3000 for 2 months | [6] |

| Main Wrinkle Density | 32.9% Reduction | In vivo test, 3% Matrixyl 3000 for 2 months | [6] |

| Skin Tone | 15.5% Improvement | In vivo test, 3% Matrixyl 3000 for 2 months | [6] |

Note: Matrixyl 3000 is a commercial peptide complex containing this compound and Palmitoyl Tetrapeptide-7.

Functional Consequences of Gene Expression Changes

The modulation of gene expression by this compound leads to significant, observable changes in skin architecture and function. The primary outcomes are the stimulation of ECM synthesis and a reduction in inflammation, which collectively contribute to an anti-aging effect.

Conclusion and Future Directions

This compound is a potent bioactive peptide that significantly influences gene expression in dermal fibroblasts. It promotes a regenerative and anti-inflammatory microenvironment by upregulating the synthesis of key extracellular matrix components like collagen and elastin while mitigating inflammatory responses. The primary mechanism involves the activation of the TGF-β signaling pathway.

For drug development and research professionals, Pal-GHK represents a well-characterized molecule with clear benefits for skin repair and rejuvenation. Future research should focus on:

-

Comprehensive Transcriptomic Studies: Performing detailed, time-course RNA-Seq and proteomic analyses to create a complete map of the molecular response to Pal-GHK treatment.

-

Receptor Identification: Elucidating the specific cell surface receptors that Pal-GHK binds to, which would provide more precise targets for drug design.

-

Advanced Models: Investigating its efficacy and gene expression effects in more complex systems, such as 3D bioprinted skin models and in clinical trials with diverse patient populations.

References

- 1. Pal-GHK (this compound) (200mg) - Bio Tech Peptides Canada [biotechpeptides.ca]

- 2. Pal-Tripeptide-1: Anti-Oxidative Potential and Mechanism of Action_Chemicalbook [chemicalbook.com]

- 3. Gebiotide® this compound, Palmitoyl Tripeptide 1 In Skin Care | Gene Biocon [g-biotec.com]

- 4. chempep.com [chempep.com]

- 5. This compound | Pal-GHK | Biopeptide CL™ | Palmitoyl Oligopeptide | Cosmetic Ingredients Guide [ci.guide]

- 6. This compound (Explained + Products) [incidecoder.com]

- 7. How to synthesize this compound?_Chemicalbook [chemicalbook.com]

- 8. openmedscience.com [openmedscience.com]

- 9. Function of this compound - Creative Peptides [creative-peptides.com]

- 10. ulprospector.com [ulprospector.com]

- 11. corepeptides.com [corepeptides.com]

- 12. bio-rad.com [bio-rad.com]

- 13. mdpi.com [mdpi.com]

- 14. RNA Sequencing Sample Submission and Preparation Guidelines - CD Genomics [rna.cd-genomics.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Palmitoyl tripeptide: A breakthrough ingredient in skin care science - Creative Peptides [creative-peptides.com]

- 17. Expression of the fibronectin gene - PubMed [pubmed.ncbi.nlm.nih.gov]

investigating the anti-inflammatory properties of Palmitoyl Tripeptide-1

An In-depth Technical Guide to the Anti-inflammatory Properties of Palmitoyl (B13399708) Tripeptide-1

Introduction

Palmitoyl Tripeptide-1, also known as Pal-GHK, is a synthetic lipopeptide that conjugates the saturated fatty acid, palmitic acid, with the tripeptide GHK (Glycyl-L-Histidyl-L-Lysine). The GHK peptide is a naturally occurring plasma peptide that is a fragment of type I collagen.[1][2][3] The addition of the palmitoyl group enhances the molecule's lipophilicity, which improves its penetration through the skin's lipid barrier, thereby increasing its bioavailability and efficacy.[1][4][5]

While extensively recognized for its role in stimulating the synthesis of extracellular matrix (ECM) components like collagen and glycosaminoglycans, this compound also exhibits significant anti-inflammatory properties.[1][6] These properties are crucial for mitigating chronic inflammation, a key driver of skin aging and various pathological conditions. This guide provides a comprehensive technical overview of the anti-inflammatory mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.

Mechanism of Anti-inflammatory Action

This compound functions as a "matrikine," a signaling peptide generated from the breakdown of extracellular matrix proteins that can regulate cell activities.[7] Its anti-inflammatory effects are primarily mediated by modulating key signaling pathways and reducing the expression of pro-inflammatory mediators.

2.1 Modulation of Key Signaling Pathways: The anti-inflammatory action of this compound is linked to its ability to suppress the activation of critical pro-inflammatory signaling cascades. Animal studies have demonstrated that Pal-GHK can inhibit the activation of the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (p38 MAPK) signaling pathways.[2][4][7]

-

NF-κB Pathway: NF-κB is a pivotal transcription factor that orchestrates the expression of numerous genes involved in the inflammatory response, including those for cytokines, chemokines, and adhesion molecules.[8] In a resting state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[9] Upon stimulation by inflammatory triggers like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and degradation.[9] This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[8] this compound is suggested to inhibit this cascade, preventing NF-κB translocation and thereby downregulating the inflammatory response.[10][11]

-

p38 MAPK Pathway: The p38 MAPK pathway is another crucial signaling cascade activated by cellular stress and inflammatory stimuli.[12] Its activation contributes to the production of pro-inflammatory cytokines like TNF-α and Interleukin-6 (IL-6). By suppressing the activation of this pathway, this compound further dampens the inflammatory cascade.[4][7]

2.2 Reduction of Pro-inflammatory Mediators: A direct consequence of inhibiting the NF-κB and p38 MAPK pathways is the reduced production and release of pro-inflammatory cytokines.

-

Cytokine Suppression: Studies have shown that this compound and its base peptide GHK can decrease the production of key inflammatory cytokines such as IL-6, TNF-α, and IL-8.[2][4][11][13] For instance, the GHK peptide has been observed to lower the secretion of IL-6 from dermal fibroblasts stimulated with TNF-α.[11] This modulation helps to create a more favorable environment for tissue repair and regeneration.[10][13]

-

Inhibition of Inflammatory Enzymes: The inflammatory process also involves the upregulation of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which produce inflammatory mediators like nitric oxide (NO) and prostaglandins, respectively.[14][15] While direct inhibition by this compound is still under investigation, its suppression of upstream signaling pathways like NF-κB would logically lead to the downregulation of these enzymes.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative findings from various studies investigating the anti-inflammatory and related regenerative effects of this compound and its core GHK sequence.

Table 1: In Vitro and Ex Vivo Anti-inflammatory Effects

| Parameter Measured | Cell/Tissue Model | Inflammatory Stimulus | Treatment | Result | Citation(s) |

|---|---|---|---|---|---|

| Interleukin-6 (IL-6) Secretion | Normal Human Dermal Fibroblasts | Tumor Necrosis Factor-α (TNF-α) | GHK peptide | Dampened IL-6 release | [11] |

| Inflammatory Markers | Skin Tissue | General Inflammation | GHK-Cu | Up to 60% reduction | [10] |

| Interleukin-8 (IL-8) Production | UVB-irradiated Keratinocytes | UVB Radiation (230 mJ/cm²) | Palmitoyl Tripeptide-8 (10⁻⁷ M) | Significant inhibition of IL-8 release | [16] |

| Interleukin-8 (IL-8) Production | IL-1 treated Fibroblasts | Interleukin-1 (IL-1) | Palmitoyl Tripeptide-8 (10⁻⁷ M) | Potent inhibition of IL-8 production |[16] |

Table 2: In Vivo Anti-inflammatory and Wound Healing Effects

| Parameter Measured | Animal Model | Condition | Treatment | Result | Citation(s) |

|---|---|---|---|---|---|

| Inflammatory Cell Infiltration | Mice | Lung Damage | Pal-GHK | Reduced infiltration of inflammatory cells | [2][4] |

| TNF-α and IL-6 Levels | Mice | Lung Damage | Pal-GHK | Lowered production of TNF-α and IL-6 | [2][4] |

| Wound Area Reduction | Rats | Ischemic Wounds | GHK | ~64.5% decrease by day 13 (vs. ~45.6% in control) | [17] |

| TNF-β Concentration | Rats | Ischemic Wounds | GHK-Cu | Decreased concentration in healed wounds |[18] |

Visualizations: Pathways and Protocols

The following diagrams, created using the DOT language, illustrate the key mechanisms and experimental approaches discussed.

Caption: Pal-GHK Anti-inflammatory Signaling Pathway.

Caption: Workflow for In Vitro Anti-inflammatory Assays.

Caption: Functional Relationships of this compound.

Detailed Experimental Protocols

This section outlines standardized methodologies for assessing the anti-inflammatory properties of this compound.

5.1 In Vitro Assay for Cytokine Production in Macrophages

-

Objective: To quantify the effect of this compound on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

-

Materials:

-

Cell Line: THP-1 human monocytic cell line.

-

Reagents: RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Phorbol 12-myristate 13-acetate (PMA), Lipopolysaccharide (LPS from E. coli), this compound, Phosphate-Buffered Saline (PBS).

-

Equipment: 96-well cell culture plates, CO₂ incubator, Centrifuge, ELISA kits for human TNF-α and IL-6.

-

-

Protocol:

-

Cell Culture and Differentiation: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. To differentiate monocytes into macrophages, seed cells in 96-well plates and treat with PMA (e.g., 100 ng/mL) for 48 hours. After differentiation, wash the adherent macrophages with PBS.

-

Peptide Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations (e.g., 1, 10, 50 µM) in serum-free medium. Pre-incubate the differentiated macrophages with the peptide solutions for 2-4 hours. Include a vehicle control (medium with solvent).

-

Inflammatory Stimulation: After pre-incubation, add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Maintain a negative control group (no LPS, no peptide) and a positive control group (LPS only).

-

Incubation and Supernatant Collection: Incubate the plates for 18-24 hours. After incubation, centrifuge the plates to pellet any detached cells and carefully collect the supernatant for analysis.

-

Cytokine Quantification (ELISA): Quantify the concentration of TNF-α and IL-6 in the collected supernatants using commercial ELISA kits, following the manufacturer's instructions precisely.

-

Data Analysis: Compare the cytokine concentrations in the peptide-treated groups to the positive control (LPS only). A statistically significant reduction in cytokine levels indicates anti-inflammatory activity.

-

5.2 Ex Vivo Human Skin Explant Model

-

Objective: To evaluate the anti-inflammatory effect of this compound on inflamed human skin tissue.

-

Materials:

-

Tissue: Full-thickness human skin explants obtained from cosmetic surgery (e.g., abdominoplasty), maintained in a viable state.

-

Reagents: Culture medium (e.g., DMEM), inflammatory stimulus (e.g., Substance P at 10⁻⁵ M or UVB radiation), this compound.

-

Equipment: Biopsy punch, culture inserts, 6-well plates, CO₂ incubator, equipment for histological processing (formalin, paraffin), microscope.

-

-

Protocol:

-

Tissue Preparation: Prepare circular skin explants (e.g., 8-12 mm diameter) using a biopsy punch and place them in culture inserts within 6-well plates containing culture medium.

-

Inflammation Induction and Treatment: Maintain the explants in culture for 24 hours in the presence of an inflammatory stimulus (e.g., Substance P) to mimic neurogenic inflammation. A co-treatment group will receive both the stimulus and this compound (e.g., 10⁻⁷ M).[16]

-

Histological Analysis: After the 24-hour incubation, fix the explants in formalin, embed them in paraffin, and cut 5 µm sections.

-

Staining and Evaluation: Stain the sections with Hematoxylin and Eosin (H&E). Evaluate the tissue under a microscope for signs of inflammation, such as edema (increased spacing in the dermis) and vasodilation (increased size of capillary lumens).[16]

-

Data Analysis: Perform morphometric analysis to quantify the surface area of capillary lumens and the degree of dermal edema. Compare the treated group with the inflammation-only group to determine the peptide's ability to reduce these inflammatory signs.

-

Conclusion

This compound demonstrates significant anti-inflammatory properties that complement its well-established role in stimulating ECM synthesis. By inhibiting key pro-inflammatory signaling pathways such as NF-κB and p38 MAPK, it effectively reduces the production of inflammatory mediators, including TNF-α, IL-6, and IL-8.[2][4][11] This dual action of promoting tissue repair while simultaneously calming inflammation makes this compound a highly valuable peptide for therapeutic and cosmetic applications aimed at combating chronic inflammation, accelerating wound healing, and mitigating the signs of skin aging. Further research into its precise molecular interactions and downstream effects will continue to elucidate its full potential in dermatological and biomedical fields.

References

- 1. This compound | Pal-GHK | Biopeptide CL™ | Palmitoyl Oligopeptide | Cosmetic Ingredients Guide [ci.guide]

- 2. uniindia.com [uniindia.com]

- 3. cir-safety.org [cir-safety.org]

- 4. corepeptides.com [corepeptides.com]

- 5. chempep.com [chempep.com]

- 6. Palmitoyl GHK tripeptide - SB PEPTIDE [sb-peptide.com]

- 7. Pal-Tripeptide-1: Anti-Oxidative Potential and Mechanism of Action_Chemicalbook [chemicalbook.com]

- 8. A Cell-penetrating Peptide Suppresses Inflammation by Inhibiting NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | TRIM67 Suppresses TNFalpha-Triggered NF-kB Activation by Competitively Binding Beta-TrCP to IkBa [frontiersin.org]

- 10. GHK-Cu: The Regenerative Peptide for Skin, Hair, and Healing - Pulse & Remedy [pulseandremedy.com]

- 11. corepeptides.com [corepeptides.com]

- 12. Effects of a Tripeptide on Mitogen-Activated Protein Kinase and Glycogen Synthase Kinase Activation in a Cell Line Derived from the Foetal Hippocampus of a Trisomy 16 Mouse: an Animal Model of Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. swolverine.com [swolverine.com]

- 14. Overview of Anti-Inflammatory and Anti-Nociceptive Effects of Polyphenols to Halt Osteoarthritis: From Preclinical Studies to New Clinical Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Targeting NOX, INOS and COX-2 in inflammatory cells: chemoprevention using food phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 17. Pal-GHK (this compound) (200mg) - Bio Tech Peptides Canada [biotechpeptides.ca]

- 18. Copper peptide GHK-Cu - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for In Vitro Skin Penetration of Palmitoyl Tripeptide-1 using Franz Diffusion Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Palmitoyl (B13399708) Tripeptide-1, a synthetic peptide composed of a short chain of three amino acids (glycine-histidine-lysine) linked to palmitic acid, is a widely utilized active ingredient in the cosmetics and dermatology fields.[][2] Its primary function is to stimulate the synthesis of extracellular matrix proteins, such as collagen, thereby improving skin firmness and reducing the appearance of fine lines and wrinkles.[][3][4] The palmitoyl moiety enhances the lipophilicity of the peptide, which is crucial for its penetration through the stratum corneum, the outermost layer of the skin.[5]

The in vitro Franz diffusion cell system is a well-established and reliable method for assessing the percutaneous absorption and skin penetration of topically applied compounds.[6][7][8] This application note provides a detailed protocol for evaluating the skin penetration of Palmitoyl Tripeptide-1 using Franz diffusion cells, along with data presentation and visualization of the relevant biological pathway.

Mechanism of Action: Stimulation of Collagen Synthesis

This compound is believed to mimic a fragment of type I collagen, and upon penetrating the dermis, it acts as a signaling molecule.[] It stimulates fibroblasts to produce more collagen by activating the Transforming Growth Factor-β (TGF-β) signaling pathway.[9][10] Increased TGF-β1 expression promotes the synthesis of collagens, elastin, and other extracellular matrix (ECM) components, leading to a strengthened and more youthful skin structure.[9][10]

Signaling Pathway of this compound in Dermal Fibroblasts```dot

Experimental workflow for the Franz diffusion cell assay.

Detailed Methodology

-

Skin Membrane Preparation:

-

Use either fresh or previously frozen (-20°C or -80°C) full-thickness human or porcine skin.

-

If using full-thickness skin, carefully remove subcutaneous fat. For dermatomed skin, use a dermatome to obtain a uniform thickness (typically 200-500 µm).

-

Cut the skin into sections large enough to fit the Franz diffusion cells.

-

-

Franz Cell Assembly and Equilibration:

-

Mount the prepared skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum side facing the donor compartment.

-

Clamp the two chambers together securely.

-

Fill the receptor chamber with pre-warmed (32°C) and degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.

-

Place the Franz cells in a water bath or heating block maintained at 32 ± 1°C.

-

Allow the system to equilibrate for at least 30 minutes.

-

-

Application of the Donor Formulation:

-

Apply a finite dose (e.g., 5-10 mg/cm²) of the this compound formulation evenly onto the surface of the stratum corneum in the donor chamber.

-

Cover the donor chamber with a cap or parafilm to prevent evaporation.

-

-

Sampling:

-

At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 200 µL) of the receptor solution from the sampling arm.

-

Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor solution to maintain a constant volume.

-

-

Sample Analysis:

-

Quantify the concentration of this compound in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

-

Example HPLC-MS/MS Parameters (starting point):

-

Column: A C8 or C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing a small percentage of formic acid (e.g., 0.1%).

-

Detection: Mass spectrometry in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

-

-

-

Data Analysis:

-

Calculate the cumulative amount of this compound permeated per unit area (μg/cm²) at each time point, correcting for sample replacement.

-

Plot the cumulative amount permeated versus time.

-

The steady-state flux (Jss, in μg/cm²/h) can be determined from the slope of the linear portion of the curve.

-

The permeability coefficient (Kp, in cm/h) can be calculated using the formula: Kp = Jss / Cd, where Cd is the concentration of the peptide in the donor formulation.

-

-

Skin Retention Analysis (Optional):

-

At the end of the experiment, dismount the skin from the Franz cell.

-

Wipe the surface of the stratum corneum to remove any unabsorbed formulation.

-

Separate the epidermis from the dermis.

-

Extract this compound from each skin layer using a suitable solvent.

-

Quantify the amount of peptide in the extracts to determine its distribution within the skin.

-

Conclusion

The in vitro Franz diffusion cell model provides a robust and reproducible method for evaluating the skin penetration of this compound. By following a standardized protocol and employing sensitive analytical techniques, researchers can obtain valuable quantitative data on the permeation and retention of this active peptide. This information is critical for formulation optimization, efficacy assessment, and safety evaluation in the development of dermatological and cosmetic products.

References

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. View of Transdermal Delivery and Biological Activity of Arginine Oligomer Conjugation of this compound | International Journal of Innovative Research and Scientific Studies [ijirss.com]

- 4. Novel In Vitro Investigational Methods for Modeling Skin Permeation: Skin PAMPA, Raman Mapping - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transforming Growth Factor β1 Induces the Expression of Collagen Type I by DNA Methylation in Cardiac Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. TGF-β1 promotes collagen synthesis in systemic sclerosis via upregulating P4HA3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In Vitro Skin Permeation Testing based on OECD Guidance [lnhlifesciences.org]

- 10. Topically applied GHK as an anti-wrinkle peptide: Advantages, problems and prospective - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Fibroblast Proliferation Assay for Palmitoyl Tripeptide-1

Audience: Researchers, scientists, and drug development professionals.

Introduction

Palmitoyl Tripeptide-1 (Pal-GHK) is a synthetic peptide that combines the well-known collagen fragment tripeptide, Glycyl-Histidyl-Lysine (GHK), with palmitic acid to enhance its lipophilicity and skin penetration.[1][2] As a matrikine, it acts as a cellular messenger, signaling fibroblasts to stimulate the synthesis of extracellular matrix (ECM) components, most notably collagen.[1][3] It is believed to mimic a fragment of type I collagen, effectively "tricking" the skin into a state of repair and regeneration.[1][4] This activity leads to an increase in fibroblast proliferation and the production of collagen and glycosaminoglycans (GAGs), which are crucial for maintaining skin structure, elasticity, and hydration.[2][5] Consequently, this compound is a key ingredient in advanced skincare formulations aimed at reducing the visible signs of aging.

This application note provides a detailed protocol for quantifying the proliferative effect of this compound on human dermal fibroblasts using a Bromodeoxyuridine (BrdU) incorporation assay.

Principle of the Assay

The BrdU assay is a precise method for measuring DNA synthesis and, by extension, cell proliferation.[6] BrdU is a synthetic analog of thymidine (B127349) that gets incorporated into newly synthesized DNA during the S-phase of the cell cycle.[7][8] Once incorporated, the BrdU can be detected using a specific monoclonal antibody. This detection requires DNA denaturation to expose the BrdU epitopes.[6][8] A secondary antibody conjugated to an enzyme (like HRP) is then used, which reacts with a substrate to produce a colorimetric signal. The intensity of this signal is directly proportional to the amount of BrdU incorporated, providing a quantitative measure of cell proliferation.[9]

Experimental Protocols

Materials and Reagents

-

Human Dermal Fibroblasts (HDFs)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin Solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

This compound (powder, to be dissolved in an appropriate solvent like DMSO)

-

BrdU Cell Proliferation Assay Kit (containing BrdU labeling solution, fixing/denaturing solution, anti-BrdU antibody, HRP-conjugated secondary antibody, TMB substrate, and stop solution)[9]

-

96-well flat-bottom cell culture plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader (capable of measuring absorbance at 450 nm)

Methodology

1. Cell Culture and Seeding:

- Culture HDFs in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a 37°C, 5% CO₂ incubator.

- When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and resuspend in fresh culture medium.

- Perform a cell count and adjust the cell density.

- Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.[6][10]

- Incubate for 24 hours to allow for cell attachment.

2. Treatment with this compound:

- Prepare a stock solution of this compound. Prepare serial dilutions in serum-free DMEM to achieve the desired final concentrations (e.g., 0.5 µM, 1 µM, 5 µM, 10 µM).

- After 24 hours of incubation, gently remove the medium from the wells.

- Add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with solvent) and a positive control (e.g., a known growth factor).

- Incubate the plate for 48 to 72 hours.

3. BrdU Labeling:

- Following the treatment period, add 10 µL of the BrdU labeling solution (prepared according to the kit manufacturer's instructions) to each well.[9]

- Incubate the plate for 2 to 4 hours at 37°C. The optimal incubation time may vary depending on the cell line's proliferation rate.[6][8]

4. Cell Fixation and DNA Denaturation:

- Carefully remove the medium containing the BrdU label.

- Add 100 µL of the Fixing/Denaturing solution to each well.[6]

- Incubate for 30 minutes at room temperature.[9]

5. Immunodetection:

- Remove the Fixing/Denaturing solution and wash the wells twice with wash buffer (provided in the kit or PBS).

- Add 100 µL of the diluted anti-BrdU primary antibody to each well.

- Incubate for 1 hour at room temperature with gentle shaking.[6][9]

- Remove the primary antibody solution and wash the wells three times with wash buffer.

- Add 100 µL of the diluted HRP-conjugated secondary antibody solution to each well.

- Incubate for 1 hour at room temperature.[9]

6. Measurement:

- Remove the secondary antibody solution and wash the wells three to five times with wash buffer.

- Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature, or until sufficient color development is observed.[9]

- Stop the reaction by adding 100 µL of Stop Solution to each well.